N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-6-5-13-11(15)9-7-8-3-1-2-4-10(8)17-12(9)16/h1-4,7,14H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKPKLXVZWPXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Hydrolysis
The Knoevenagel condensation is a classical method for constructing the coumarin backbone. In this approach, salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate or hydrogen carbonate at room temperature. For N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, the reaction proceeds via the formation of a 2-imino intermediate, which is subsequently hydrolyzed using aqueous HCl to yield the target 2-oxo compound.
Key advantages of this method include high atom economy and mild reaction conditions. However, the need for a two-step process (condensation followed by hydrolysis) introduces complexity, and the yield of the final product is often lower than single-step alternatives. Characterization of the product via -NMR and -NMR confirms the presence of the carboxamide group and the coumarin core.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a green chemistry tool for accelerating organic reactions. A 2019 study demonstrated the synthesis of this compound on a multigram scale (0.38 moles) using this method. The optimized conditions involved:
The reaction mechanism involves the nucleophilic attack of ethanolamine on the electrophilic carbonyl carbon of ethyl 2-oxo-2H-chromene-3-carboxylate, facilitated by ultrasonic cavitation. This method reduces reaction times by 40–60% compared to conventional heating and minimizes side reactions, as evidenced by the high purity of the product.
Solvent-Free Approaches
While solvent-free methods are well-documented for related compounds like N-(2-hydroxyethyl)nicotinamide, their application to this compound remains exploratory. In a patented process, methyl nicotinate and monoethanolamine were reacted without solvent at 60°C for 4 hours, yielding high-purity product. Adapting this to coumarin derivatives could involve:
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Reactants : Methyl 2-oxo-2H-chromene-3-carboxylate + ethanolamine
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Temperature : 50–70°C
This approach eliminates solvent waste and reduces purification steps, aligning with green chemistry goals.
Optimization Strategies
Reaction Time and Temperature
Ultrasound-assisted synthesis achieves completion in 5 hours at 675 W, whereas conventional heating requires 6–8 hours. Lower temperatures (25–40°C) are feasible for Knoevenagel condensation but necessitate extended reaction times.
Stoichiometric Ratios
A 1.2:1 molar ratio of ethanolamine to ester precursor maximizes yield in ultrasound-assisted reactions. Excess amine drives the reaction to completion but may complicate purification.
Solvent Selection
-
Aqueous systems : Used in Knoevenagel condensation for eco-friendliness.
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Ethanol : Preferred for conventional heating due to its high boiling point and solubility.
Scale-Up Considerations
| Method | Scalability | Key Challenges | Solutions |
|---|---|---|---|
| Ultrasound-Assisted | High | Equipment cost | Batch processing optimization |
| Conventional Heating | Moderate | Energy intensity | Continuous flow reactors |
| Solvent-Free | High | Reactant mixing efficiency | Mechanical agitation |
Ultrasound methods are scalable to 0.38 moles with consistent yields, while solvent-free approaches are inherently suited for industrial applications.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Synthesis and Versatility
N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide serves as a crucial building block in the synthesis of various organic compounds. Its structural features allow for the creation of numerous derivatives, making it a valuable intermediate in organic synthesis. The compound can be synthesized through several methods, including:
- Sonochemistry : A green chemistry approach utilizing ultrasound irradiation for efficient preparation. Optimal conditions yield up to 83% with minimal environmental impact .
- Traditional Methods : Involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with ethanolamine, typically using dehydrating agents like triflic acid to promote amide bond formation.
The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Key applications include:
- Fluorescent Probes : Due to its chromene core, this compound is studied for its potential as a fluorescent probe in biological research.
- Therapeutic Potential : Research indicates that this compound and its derivatives may possess anti-inflammatory and antimicrobial properties. They have been evaluated for their ability to interact with biological targets effectively, particularly in cancer and inflammatory disease treatments .
Case Studies
- Cancer Treatment : Derivatives of this compound have shown promise in inhibiting specific enzymes associated with cancer pathways.
- Antimicrobial Properties : Studies have demonstrated efficacy against various bacterial strains, suggesting potential for development into antibacterial agents.
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials:
- Polymers and Coatings : Its chemical stability and reactivity contribute to the formulation of durable materials used in coatings and other applications.
Environmental Remediation
Recent studies have explored the use of this compound-loaded chitosan nanoparticles for environmental cleanup. The compound has demonstrated effectiveness in removing heavy metals (e.g., Pb²⁺) and synthetic dyes from contaminated water sources . This application highlights its potential role in addressing environmental pollution.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to hydrophobic alkyl (e.g., butyl) or aromatic (e.g., phenethyl) substituents, making it suitable for aqueous applications like environmental remediation .
- Thermal Stability : Derivatives with aromatic substituents (e.g., N-(3,5-dimethylphenyl)) exhibit higher melting points (~277°C) due to π-π stacking and hydrogen bonding, whereas alkyl-substituted analogs (e.g., N-butyl) melt at lower temperatures (~90°C) .
- Synthetic Efficiency : Ultrasonication and dual catalysts (e.g., piperidine-iodine) improve yields for N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide (87%) compared to conventional methods (41–47% for N-butyl/phenethyl derivatives) .
Hydrogen Bonding and Crystal Packing
Crystallographic studies reveal that this compound forms intramolecular hydrogen bonds between the hydroxyl and carbonyl groups, stabilizing its conformation. In contrast, N-(3,5-dimethylphenyl) derivatives exhibit intermolecular N-H···O bonds, creating supramolecular chains that enhance thermal stability .
Biological Activity
N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound recognized for its diverse biological activities, making it a focal point in medicinal chemistry and materials science. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene ring system with a carboxamide and a hydroxyethyl group. Its molecular formula is , with a molar mass of approximately 219.21 g/mol. The unique substitution pattern enhances its biological activity and versatility in synthetic applications .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which may lead to cell lysis .
3. Antioxidant Effects
This compound has been studied for its antioxidant capabilities. It scavenges free radicals, thereby protecting cells from oxidative stress, which is linked to numerous chronic diseases .
4. Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes associated with disease pathways, such as carbonic anhydrase (CA) isoforms. For instance, derivatives of this compound have been evaluated for their selective inhibitory action against hCA IX, a target for cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Ultrasound-assisted Synthesis : A green chemistry approach utilizing ultrasound irradiation has been developed, yielding high purity and efficiency (83%) on a multigram scale .
| Method | Yield | Conditions |
|---|---|---|
| Ultrasound irradiation | 83% | 675 W for 5 hours using 1.2 molar equivalents of ethanolamine |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory pathways in macrophages. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in attenuating inflammatory responses .
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Further elucidation of the mechanisms underlying its biological effects.
- Clinical Trials : Investigation of its therapeutic potential through clinical trials targeting specific diseases such as cancer and inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide with high purity?
- The synthesis involves two key steps: (1) constructing the chromene core via condensation of salicylaldehyde derivatives with β-ketoesters under acid/base catalysis, and (2) amidation of the chromene-3-carboxylic acid intermediate with 2-hydroxyethylamine. Coupling agents like EDCI and bases (e.g., triethylamine) improve amidation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction optimization (e.g., ultrasound-assisted synthesis) can enhance yields .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR identifies proton environments (e.g., hydroxyethyl -CH2 groups) and carbon frameworks. IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ion). For crystalline samples, single-crystal X-ray diffraction (using SHELX software) resolves 3D structure .
Q. How can researchers assess the purity and stability of this compound during storage?
- HPLC with UV detection monitors purity (>98% recommended for biological assays). Thermogravimetric analysis (TGA) evaluates thermal stability. Store under inert gas (N2/Ar) at -20°C in amber vials to prevent hydrolysis/oxidation. Periodic NMR checks detect degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
- Standardize assays: Use identical cell lines (e.g., MCF-7 for breast cancer), concentrations (IC50 determination), and controls. Validate findings with orthogonal assays (e.g., enzyme inhibition + cell viability). Statistical tools (ANOVA, t-tests) assess variability. Cross-reference with structurally similar chromene derivatives to identify confounding substituents .
Q. How can computational modeling predict the mechanism of action for this compound?
- Molecular docking (AutoDock Vina) screens interactions with targets like COX-2 or topoisomerases. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. QSAR models correlate substituent effects (e.g., hydroxyethyl polarity) with activity. Validate predictions via in vitro kinase assays or fluorescence-based binding studies .
Q. What approaches optimize the structure-activity relationship (SAR) for derivatives of this compound?
- Systematically modify substituents: (a) Vary the hydroxyethyl group (e.g., replace with other alkylamines), (b) introduce electron-withdrawing/donating groups on the chromene ring. Test derivatives in dose-response assays. Multivariate analysis (PCA, PLS) identifies critical structural features. Compare with analogs (e.g., N-(4-iodophenyl) derivatives) to infer SAR trends .
Q. How do researchers address challenges in crystallizing this compound for X-ray studies?
- Screen solvents (e.g., acetone/DMF mixtures) via slow evaporation. Add seeding crystals from analogous compounds. Use SHELXT for structure solution and SHELXL for refinement. For twinned crystals, employ twin-law corrections in SHELX. Validate hydrogen bonding networks with PLATON .
Q. What strategies mitigate intermediate instability during multi-step synthesis?
- Protect reactive groups (e.g., hydroxyl via silylation). Use low-temperature (-78°C) conditions for acid-sensitive intermediates. Monitor reactions in real-time with TLC or in situ IR . Purify intermediates rapidly via flash chromatography. Optimize reaction stoichiometry to minimize side products .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
